![molecular formula C22H19F30N2O8PS2 B12846723 Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate CAS No. 67939-93-9](/img/structure/B12846723.png)
Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate is a complex organophosphorus compound known for its unique chemical properties. It is characterized by the presence of a phosphate group, sulphonyl group, and a long perfluorinated carbon chain. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate typically involves a multi-step process:
Formation of the Sulphonyl Amide: The initial step involves the reaction of pentadecafluoroheptane sulphonyl chloride with ethylamine to form the sulphonyl amide.
Phosphorylation: The sulphonyl amide is then reacted with phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine. This step introduces the phosphate group.
Hydrolysis: The final step involves the hydrolysis of the phosphorylated intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulphonyl phosphates.
Reduction: Reduction reactions can convert the sulphonyl group to a sulfoxide or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) are commonly employed.
Major Products
The major products formed from these reactions include sulphonyl phosphates, sulfoxides, sulfides, and various substituted phosphates.
Applications De Recherche Scientifique
Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its stability and ability to form micelles.
Medicine: Research is ongoing into its use as a potential therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty polymers and as a surfactant in various industrial processes.
Mécanisme D'action
The mechanism of action of Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphate group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its perfluorinated chain imparts hydrophobic properties, allowing it to interact with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis[2-(perfluorooctyl)ethyl] phosphate: Similar in structure but with a shorter perfluorinated chain.
Bis[2-(perfluorodecyl)ethyl] phosphate: Another similar compound with a different chain length.
Uniqueness
Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate is unique due to its specific chain length and the presence of both sulphonyl and phosphate groups. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
67939-93-9 |
|---|---|
Formule moléculaire |
C22H19F30N2O8PS2 |
Poids moléculaire |
1104.5 g/mol |
Nom IUPAC |
bis[2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl] hydrogen phosphate |
InChI |
InChI=1S/C22H19F30N2O8PS2/c1-3-53(64(57,58)21(49,50)17(39,40)13(31,32)9(23,24)11(27,28)15(35,36)19(43,44)45)5-7-61-63(55,56)62-8-6-54(4-2)65(59,60)22(51,52)18(41,42)14(33,34)10(25,26)12(29,30)16(37,38)20(46,47)48/h3-8H2,1-2H3,(H,55,56) |
Clé InChI |
YCAARETZDBIMDL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCOP(=O)(O)OCCN(CC)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one oxalate](/img/structure/B12846655.png)

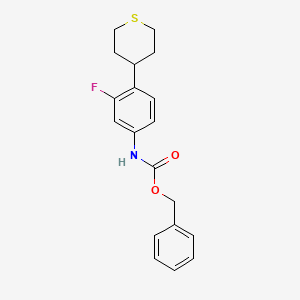
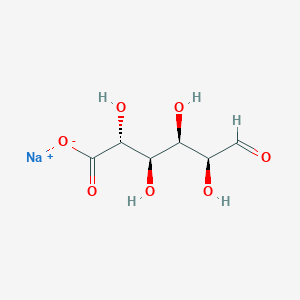
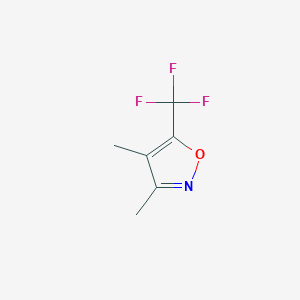
![2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12846716.png)
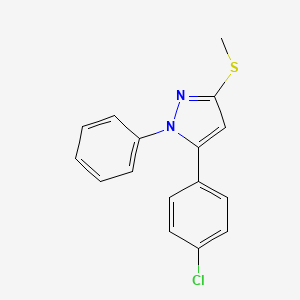
![[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene](/img/structure/B12846734.png)
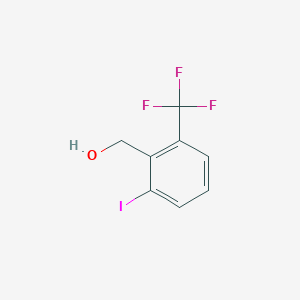
![(1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12846747.png)

